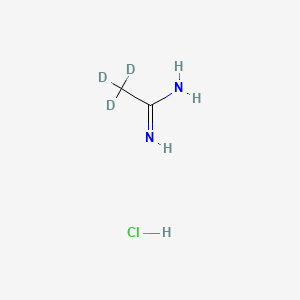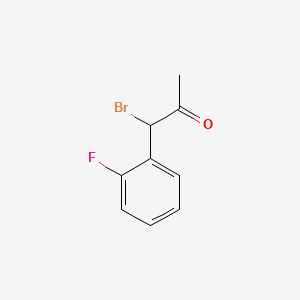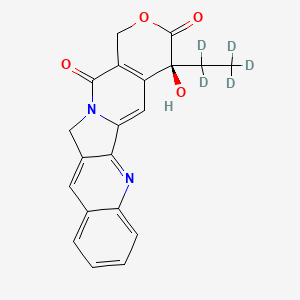
(S)-(+)-Camptothecin-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(+)-Camptothecin-d5 is a deuterated form of camptothecin, a naturally occurring alkaloid derived from the Camptotheca acuminata tree. This compound is known for its potent anti-cancer properties, primarily due to its ability to inhibit the enzyme topoisomerase I, which is essential for DNA replication. The deuterated version, this compound, is used in research to study the pharmacokinetics and metabolic pathways of camptothecin due to its enhanced stability and reduced metabolic degradation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-Camptothecin-d5 involves the incorporation of deuterium atoms into the camptothecin molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium in the camptothecin molecule.
Total Synthesis: Constructing the camptothecin-d5 molecule from deuterated starting materials through a series of chemical reactions, including cyclization and functional group transformations.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions due to their efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product, which is crucial for its use in scientific research.
化学反应分析
Types of Reactions: (S)-(+)-Camptothecin-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in the molecule, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enabling the synthesis of novel derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various camptothecin derivatives, each with unique chemical and biological properties.
科学研究应用
(S)-(+)-Camptothecin-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and degradation pathways of camptothecin.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of topoisomerase I inhibition and DNA damage response.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of camptothecin in the body.
Industry: Applied in the development of new anti-cancer drugs and therapeutic agents by serving as a model compound for drug design and optimization.
作用机制
The primary mechanism of action of (S)-(+)-Camptothecin-d5 involves the inhibition of topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making this compound a valuable tool in cancer research.
相似化合物的比较
Irinotecan: A semi-synthetic derivative of camptothecin used in chemotherapy.
Topotecan: Another camptothecin derivative used to treat various cancers.
9-Aminocamptothecin: A camptothecin analog with enhanced water solubility and anti-tumor activity.
Uniqueness: (S)-(+)-Camptothecin-d5 is unique due to its deuterated nature, which provides enhanced stability and reduced metabolic degradation compared to non-deuterated camptothecin. This makes it an ideal compound for detailed pharmacokinetic and metabolic studies, providing valuable insights into the behavior of camptothecin and its derivatives in biological systems.
属性
IUPAC Name |
(19S)-19-hydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m0/s1/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJKWCGYPAHWDS-CWDCNSFUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,7-Methanobenzoxazol-2(3H)-one,3a,4,7,7a-tetrahydro-,[3aS-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-](/img/new.no-structure.jpg)
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B589956.png)
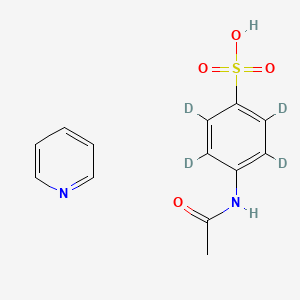
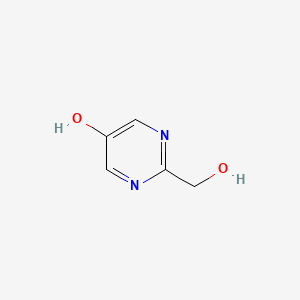
![4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid](/img/structure/B589962.png)
